4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid
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Overview
Description
4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in the Suzuki–Miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives can interact with various biomolecules like proteins and amino acids
Cellular Effects
Some furan derivatives have been found to have cytotoxic effects and anti-inflammatory properties .
Molecular Mechanism
Furan derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Propionylamino Group: This step involves the reaction of the furan derivative with propionyl chloride in the presence of a base like pyridine to form the propionylamino group.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar structural features.
5-Methyl-2-furoic acid: Contains a methyl group on the furan ring.
4-Aminobenzoic acid: Contains an amino group on the benzoic acid ring.
Uniqueness
4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid is unique due to the presence of both the furan ring and the propionylamino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-2-7-13(20-10)8-9-14(17)16-12-5-3-11(4-6-12)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRWODJLWBNXBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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